![molecular formula C10H12Se B12589562 [3-(Methylselanyl)prop-1-en-1-yl]benzene CAS No. 651054-34-1](/img/structure/B12589562.png)
[3-(Methylselanyl)prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylselanyl)prop-1-en-1-yl]benzene: is an organoselenium compound characterized by the presence of a methylselanyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylselanyl)prop-1-en-1-yl]benzene typically involves the reaction of allylbenzene with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methylselanyl)prop-1-en-1-yl]benzene can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the selenium atom, where nucleophiles such as thiols or amines replace the methylselanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and dichloromethane.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
Chemistry: [3-(Methylselanyl)prop-1-en-1-yl]benzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
Medicine: The compound is being investigated for its potential therapeutic applications. Selenium is an essential trace element with various health benefits, and organoselenium compounds like this compound may have potential as pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Methylselanyl)prop-1-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. For example, it can modulate the activity of antioxidant enzymes like glutathione peroxidase, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Comparison with Similar Compounds
[3-(Methylthio)prop-1-en-1-yl]benzene: Similar structure but with a sulfur atom instead of selenium.
[3-(Methylselanyl)prop-1-en-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[3-(Methylselanyl)prop-1-en-1-yl]phenol: Similar structure but with a phenol group instead of benzene.
Uniqueness: [3-(Methylselanyl)prop-1-en-1-yl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
651054-34-1 |
|---|---|
Molecular Formula |
C10H12Se |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
3-methylselanylprop-1-enylbenzene |
InChI |
InChI=1S/C10H12Se/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
InChI Key |
LQDPEBRXFBTKCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


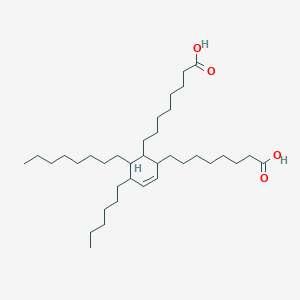
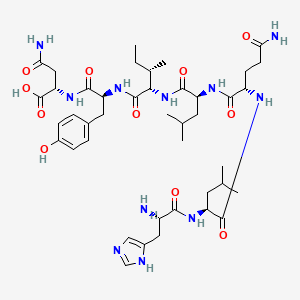
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
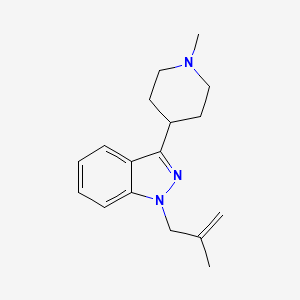
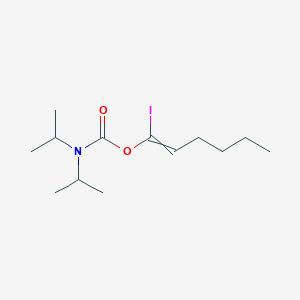
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
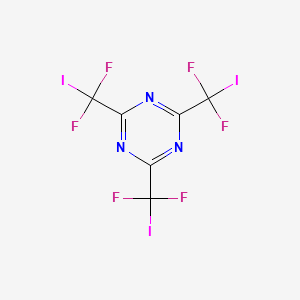
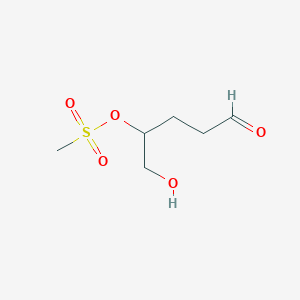
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
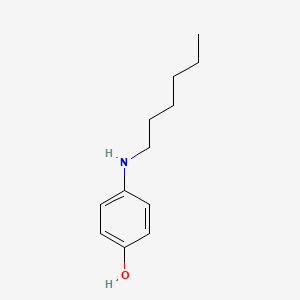
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
